(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Description
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Properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3.ClH/c1-14-8-7-12-15-13(19-16-12)9-18-11-5-3-10(17-2)4-6-11;/h3-6,14H,7-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFSWLXASJFFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)COC2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride, with the CAS number 1332531-32-4, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on diverse research findings.
- Molecular Formula : C₁₃H₁₈ClN₃O₃
- Molecular Weight : 299.76 g/mol
- Structure : The compound features a 1,2,4-oxadiazole ring substituted with a methoxyphenoxy group and an ethylmethylamine moiety.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathway is crucial for ensuring the purity and yield of the compound.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds often exhibit significant antimicrobial properties. For instance:
- A study highlighted that oxadiazole derivatives demonstrated moderate to excellent antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Potential
Preliminary investigations suggest that compounds similar to this compound may possess anticancer properties:
- In vitro studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
Anti-inflammatory Effects
Some studies have reported that oxadiazole-based compounds can exhibit anti-inflammatory effects:
- These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .
1. Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives. The results indicated that compounds with similar structures to this compound showed promising activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | E. coli | 16 |
| Target Compound | S. aureus | 20 |
2. Anticancer Activity
Another study focused on the anticancer potential of oxadiazole derivatives against various cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 8 |
| A549 | 10 |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The incorporation of the methoxyphenoxy group in this compound enhances its solubility and bioavailability, making it a candidate for further investigation in cancer therapy.
Antimicrobial Properties
Research has shown that derivatives of oxadiazoles possess antimicrobial activity against various pathogens. This compound could be explored for its efficacy against bacteria and fungi, potentially leading to new antimicrobial agents.
Neuroprotective Effects
There is emerging evidence suggesting that oxadiazole derivatives may offer neuroprotective benefits. Investigating the neuroprotective mechanisms of (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride could contribute to the development of treatments for neurodegenerative diseases.
Pesticide Development
The unique structure of this compound may allow it to act as a novel pesticide. Its potential effectiveness against specific pests could be evaluated through field trials to assess its viability as an agricultural chemical.
Plant Growth Regulation
Compounds similar to this one have been studied for their ability to regulate plant growth. Research into its effects on plant physiology could lead to advancements in agricultural practices.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
Photonic Applications
Given its unique electronic properties, this compound may find applications in photonic devices. Further studies are needed to explore its potential in light-emitting diodes (LEDs) and other optical materials.
Case Studies and Research Findings
Q & A
Basic: What are the recommended methods for synthesizing (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride?
Answer:
The synthesis of this compound typically involves:
- Oxadiazole ring formation : Reacting nitrile derivatives with hydroxylamine under controlled pH and temperature (e.g., 80–100°C in ethanol/water) to form the 1,2,4-oxadiazole core .
- Functionalization : Introducing the 4-methoxyphenoxymethyl group via nucleophilic substitution or Mitsunobu reaction, using reagents like 4-methoxyphenol and triphenylphosphine .
- Amine protection/deprotection : Employing Boc or Fmoc groups to protect the methylamine moiety during synthesis, followed by acidic deprotection (e.g., HCl in dioxane) .
- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the hydrochloride salt .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amine protonation (e.g., δ 2.5–3.5 ppm for methylamine protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect byproducts .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .
- Melting Point Analysis : Compare observed mp (e.g., 150–155°C) with literature values to confirm crystallinity .
Advanced: What strategies can resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations) .
- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., oxadiazole ring conformation) using single-crystal diffraction data .
- Isotopic labeling : Synthesize deuterated analogs to clarify splitting patterns in complex spectra .
- Collaborative analysis : Share raw data with specialized labs for independent validation, especially for low-abundance peaks in MS .
Advanced: How to design experiments to assess the compound’s stability under various storage conditions?
Answer:
- Accelerated stability studies : Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks, monitoring degradation via HPLC .
- pH-dependent stability : Dissolve in buffers (pH 1–10) and track hydrolysis products (e.g., oxadiazole ring cleavage) using LC-MS .
- Long-term storage : Store aliquots at –20°C (desiccated) and –80°C, comparing degradation rates over 6–12 months .
- Mechanistic studies : Use Arrhenius plots to predict shelf life and identify degradation pathways (e.g., oxidation of the methoxy group) .
Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme inhibition assays : Test against target enzymes (e.g., monoamine oxidases) using fluorogenic substrates and IC₅₀ calculations .
- Cell-based assays : Assess cytotoxicity (MTT assay) and receptor binding (radioligand displacement) in neuronal cell lines (e.g., SH-SY5Y) .
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition potential .
- Theoretical frameworks : Link activity to molecular descriptors (logP, polar surface area) using QSAR models .
Basic: What are the solubility profiles of this compound in common laboratory solvents?
Answer:
- Polar aprotic solvents : Highly soluble in DMSO (>50 mg/mL) and DMF .
- Aqueous buffers : Limited solubility in water (<1 mg/mL at pH 7); improve with 0.1% HCl or Tween-80 .
- Organic solvents : Moderate solubility in ethanol (10–20 mg/mL) and methanol; insoluble in hexane .
- Standard preparation : Pre-dissolve in DMSO for stock solutions, then dilute in assay buffers to avoid precipitation .
Advanced: How can computational chemistry predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., MAO-B) .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability and key interactions (H-bonds, π-stacking) .
- Pharmacophore modeling : Identify critical features (e.g., oxadiazole as a hydrogen bond acceptor) using LigandScout .
- ADMET prediction : Tools like SwissADME to estimate bioavailability, BBB penetration, and toxicity risks .
Basic: What are the critical parameters for optimizing yield in the final synthesis step?
Answer:
- Reaction stoichiometry : Maintain a 1:1.2 molar ratio of oxadiazole precursor to methylamine derivative to minimize side reactions .
- Temperature control : Keep reactions below 60°C during amide coupling to prevent racemization .
- Catalyst selection : Use HOBt/EDCI for efficient carbodiimide-mediated couplings .
- Workup optimization : Quench reactions with ice-cold water to precipitate the product and reduce losses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
